molecular formula C18H17N3O4 B2938697 N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899983-98-3

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2938697
CAS RN: 899983-98-3
M. Wt: 339.351
InChI Key: ZKKHLDQBCYIXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and cyclization reactions . The synthesis process often involves multiple steps and requires precise control over reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves analysis techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of the 3D arrangement of atoms in the molecule and the nature of chemical bonds .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. These could include reactions at the carboxamide group, the dimethoxyphenyl group, or the naphthyridine core .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Cytotoxic Activity and Anticancer Potential

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some derivatives showing IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Certain derivatives have demonstrated curative effects against colon tumors in mice at low doses, indicating their potential as anticancer agents (Deady et al., 2003).

Antimicrobial Properties

Carboxamide derivatives of 1,8-naphthyridine, including compounds similar to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized and tested for their antimicrobial activities. These compounds have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents (Santilli et al., 1975).

Radiosensitization and Bioreductive Activation

Studies on nitrothiophene derivatives with structural similarities to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have revealed their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds could enhance the effectiveness of radiotherapy in cancer treatment by sensitizing hypoxic mammalian cells to radiation (Threadgill et al., 1991).

NK1 Receptor Antagonism

Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives has shown their efficacy as orally active tachykinin NK1 receptor antagonists. These compounds, related to N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, exhibit strong antagonistic activities and have demonstrated significant effects on bladder functions in preclinical models, suggesting potential therapeutic applications in treating bladder dysfunction disorders (Natsugari et al., 1999).

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on a compound like this could be vast. It could be explored for potential applications in various fields, such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKHLDQBCYIXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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